molecular formula C15H13NO5 B14099522 Methyl 7-(furan-2-yl)-2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

Methyl 7-(furan-2-yl)-2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

Cat. No.: B14099522
M. Wt: 287.27 g/mol
InChI Key: GBJPBJDXNAJHAL-UHFFFAOYSA-N
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Description

Methyl 7-(2-furyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a furan ring, a quinoline core, and ester functionalities. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(2-furyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the furan ring and ester functionalities. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, automated synthesis machines, and advanced purification methods such as chromatography and crystallization. The industrial production aims to optimize the reaction conditions to achieve maximum efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(2-furyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

Methyl 7-(2-furyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 7-(2-furyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-(2-thienyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate: Similar structure but with a thienyl ring instead of a furan ring.

    Methyl 7-(2-pyridyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate: Similar structure but with a pyridyl ring instead of a furan ring.

Uniqueness

Methyl 7-(2-furyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

methyl 7-(furan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C15H13NO5/c1-20-15(19)10-7-9-11(16-14(10)18)5-8(6-12(9)17)13-3-2-4-21-13/h2-4,7-8H,5-6H2,1H3,(H,16,18)

InChI Key

GBJPBJDXNAJHAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CC(CC2=O)C3=CC=CO3)NC1=O

Origin of Product

United States

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